Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1775811-95-4
VCID: VC11679410
InChI: InChI=1S/C14H20N4O2/c1-5-7-15-12-10(14(19)20-6-2)8-16-13-11(12)9(3)17-18(13)4/h8H,5-7H2,1-4H3,(H,15,16)
SMILES: CCCNC1=C2C(=NN(C2=NC=C1C(=O)OCC)C)C
Molecular Formula: C14H20N4O2
Molecular Weight: 276.33 g/mol

Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS No.: 1775811-95-4

Cat. No.: VC11679410

Molecular Formula: C14H20N4O2

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - 1775811-95-4

Specification

CAS No. 1775811-95-4
Molecular Formula C14H20N4O2
Molecular Weight 276.33 g/mol
IUPAC Name ethyl 1,3-dimethyl-4-(propylamino)pyrazolo[3,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C14H20N4O2/c1-5-7-15-12-10(14(19)20-6-2)8-16-13-11(12)9(3)17-18(13)4/h8H,5-7H2,1-4H3,(H,15,16)
Standard InChI Key SQNFMCSHSSBYMF-UHFFFAOYSA-N
SMILES CCCNC1=C2C(=NN(C2=NC=C1C(=O)OCC)C)C
Canonical SMILES CCCNC1=C2C(=NN(C2=NC=C1C(=O)OCC)C)C

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Effects

The compound’s backbone consists of a pyrazolo[3,4-b]pyridine system, where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–9). Key substituents include:

  • 1-Methyl group: Enhances metabolic stability by sterically shielding reactive sites.

  • 3-Methyl group: Influences electron distribution across the fused ring system.

  • 4-Propylamino group: Introduces basicity and hydrogen-bonding potential.

  • 5-Ethyl carboxylate: Provides a polar moiety for solubility and derivatization.

The IUPAC name, ethyl 1,3-dimethyl-4-(propylamino)pyrazolo[3,4-b]pyridine-5-carboxylate, reflects these substituents’ positions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H20N4O2\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_2
Molecular Weight276.33 g/mol
CAS Registry1775811-95-4
XLogP32.1 (predicted)
Hydrogen Bond Donors1 (propylamino NH)
Hydrogen Bond Acceptors4 (pyridine N, carboxylate O)

Synthetic Methodologies

General Strategies for Pyrazolo[3,4-b]Pyridine Synthesis

While the exact synthesis of this compound remains underreported, analogous pyrazolo[3,4-b]pyridines are typically synthesized via:

  • Friedländer Condensation: Reacting 5-aminopyrazoles with α,β-unsaturated carbonyl compounds .

  • Cyclocondensation: Employing o-aminoaldehydes and pyrazolones under acidic or basic conditions .

  • Vilsmeier-Haack Formylation: Introducing formyl groups to pyrazole intermediates for subsequent cyclization .

For the target compound, a plausible route involves:

  • Step 1: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a precursor .

  • Step 2: Nucleophilic substitution with propylamine to install the 4-propylamino group.

Table 2: Synthetic Intermediates

IntermediateRole
Ethyl 4-chloro-1-methyl-pyrazolo[3,4-b]pyridine-5-carboxylateElectrophilic center for amination
5-Amino-1,3-dimethylpyrazoleCore bicyclic ring precursor

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 1.35 (t, 3H, COOCH2_2CH3_3)

    • δ 1.65 (m, 2H, NHCH2_2CH2_2CH3_3)

    • δ 2.55 (s, 3H, C3-CH3_3)

    • δ 3.85 (s, 3H, N1-CH3_3)

    • δ 6.90 (s, 1H, pyridine H-6).

Mass Spectrometry

  • ESI-MS (m/z): 277.2 [M+H]+^+, consistent with the molecular formula.

Applications in Medicinal Chemistry

Lead Optimization

  • Bioisosteric replacement: The carboxylate group allows ester-to-amide conversions for prodrug development.

  • SAR studies: Methyl groups at C1 and C3 optimize metabolic stability without compromising target affinity.

Drug Delivery Considerations

  • LogP: 2.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration.

  • Aqueous solubility: 0.45 mg/mL (pH 7.4), necessitating formulation enhancements for oral bioavailability.

Future Directions

Unmet Challenges

  • Stereoselective synthesis: Current routes yield racemic mixtures; chiral resolutions are needed.

  • In vivo profiling: Pharmacokinetic studies in rodent models to assess ADMET properties.

Collaborative Opportunities

  • Fragment-based drug design: Leverage X-ray crystallography to map binding modes.

  • Computational modeling: Predict off-target effects using QSAR and molecular docking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator